molecular formula C9H12N4O B1372735 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile CAS No. 1082745-49-0

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1372735
CAS No.: 1082745-49-0
M. Wt: 192.22 g/mol
InChI Key: UMPNYNSSLRKJHT-UHFFFAOYSA-N
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Description

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C9H14N4O2 It is known for its unique structure, which includes a pyrazole ring substituted with an amino group, a tetrahydropyran ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable ketone or aldehyde, followed by the introduction of the tetrahydropyran ring and the carbonitrile group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The amino group and other functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxamide
  • 5-amino-1-(oxan-4-yl)pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the carbonitrile group, in particular, distinguishes it from other derivatives and contributes to its versatility in chemical reactions and research applications.

Biological Activity

5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C9H14N4O2C_9H_{14}N_4O_2, and it features a pyrazole ring substituted with an amino group and a tetrahydro-pyran moiety. Its structural characteristics contribute to its biological activity, particularly in modulating various biochemical pathways.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against several bacterial strains. A notable study tested various pyrazole derivatives against E. coli and S. aureus, revealing that certain modifications enhance antimicrobial efficacy. The presence of specific functional groups, such as aliphatic amides, was found to be crucial for activity .

3. Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that certain compounds could inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, modifications in the pyrazole structure led to enhanced activity against various cancer cell lines, suggesting that structural optimization can yield more potent anticancer agents .

Case Studies

Several case studies highlight the biological activity of this compound:

StudyFindings
Selvam et al.Reported that a series of pyrazole derivatives showed high MAO-B inhibitory activity alongside significant anti-inflammatory effects comparable to indomethacin .
Burguete et al.Synthesized novel 1,5-diaryl pyrazoles that demonstrated good antibacterial activity against multiple strains, emphasizing the importance of the aliphatic amide pharmacophore .
Chovatia et al.Investigated anti-tubercular properties of pyrazole derivatives, finding promising results against Mycobacterium tuberculosis strains at low concentrations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the pyrazole ring can significantly influence biological activity. For example:

  • Amino Group : Enhances interaction with biological targets.
  • Tetrahydropyran Moiety : Contributes to improved solubility and bioavailability.

These modifications can lead to increased potency against various diseases, particularly in inflammatory and infectious conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile, and what purification techniques are recommended?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using precursors such as triazenylpyrazoles. For example, triazenyl intermediates undergo azide-mediated transformations under controlled temperatures (e.g., 50°C in methylene chloride with azido(trimethyl)silane and trifluoroacetic acid) to yield pyrazole-4-carbonitriles . Purification typically involves flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate), achieving >85% yield. Dry-loading with Celite® is recommended to prevent column clogging .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and hydrogen environments. For pyrazole derivatives, aromatic protons appear between δ 6.09–9.67 ppm, while NH2 groups resonate as singlets near δ 9.67 .
  • IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2242 cm⁻¹, NH stretches at ~3237 cm⁻¹) .
  • Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., m/z 134.0335 for C4H2N6 derivatives) and fragmentation patterns .

Table 1: Representative Spectroscopic Data

TechniqueKey ObservationsReference
1H NMR (DMSO)δ 13.66 (s, 1H, NH), 8.55 (s, 1H, pyrazole)
IR (ATR)2242 cm⁻¹ (CN), 2138 cm⁻¹ (azide)
HRMSm/z 134.0337 (C4H2N6)

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence isomer ratios in methylation reactions?

Methodological Answer: The ratio of isomers in methylation reactions depends on steric and electronic effects of substituents. For example, bulkier groups at the 4-position (e.g., tetrahydro-2H-pyran-4-yl) favor specific regioisomers by restricting rotational freedom during alkylation. Computational modeling (DFT) can predict isomer distribution by analyzing transition-state energies . Experimental validation involves LC-MS monitoring and fractional crystallization to isolate isomers .

Q. What strategies are used to analyze intermolecular interactions in the crystal structure of pyrazole derivatives?

Methodological Answer: X-ray crystallography reveals supramolecular interactions such as hydrogen bonding (N–H···N) and π-π stacking. For example, in 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, NH2 groups form hydrogen bonds with adjacent nitrile moieties, stabilizing the lattice . Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals), while Cambridge Structural Database (CSD) comparisons contextualize findings .

Q. How can reaction parameters be optimized to enhance yield in multi-step syntheses?

Methodological Answer: Key parameters include:

  • Temperature Control : Slow warming (0°C → 50°C) minimizes side reactions during azide incorporation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, CH2Cl2) improve solubility of intermediates .
  • Catalyst Screening : Biocatalysts like guar gum enhance regioselectivity in cyclization steps .
  • Real-Time Monitoring : LC-MS tracks reaction progress, enabling timely termination to prevent decomposition .

Q. How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole-4-carbonitriles, the nitrile group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attack at the 4-position. Molecular docking studies further assess binding affinities for biological targets (e.g., enzyme active sites) .

Q. Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar pyrazole derivatives?

Methodological Answer: Variations in melting points (e.g., 228–229°C vs. literature 229–230°C ) may arise from impurities or polymorphic forms. Researchers should:

  • Re-crystallize samples using multiple solvents (e.g., ethanol, ethyl acetate).
  • Perform Differential Scanning Calorimetry (DSC) to detect polymorphs.
  • Cross-validate with elemental analysis (C, H, N) to confirm purity .

Properties

IUPAC Name

5-amino-1-(oxan-4-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-5-7-6-12-13(9(7)11)8-1-3-14-4-2-8/h6,8H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNYNSSLRKJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654924
Record name 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082745-49-0
Record name 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-(tetrahydro-pyran-4-yl)-1H-pyrazole-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile
N-[4-(propan-2-yl)phenyl]ethanediamide
N-[4-(propan-2-yl)phenyl]ethanediamide
5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile

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